5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
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Description
5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C19H25N5O3S and its molecular weight is 403.5. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that piperazine derivatives, which are part of the compound’s structure, are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse biological activity.
Biochemical Pathways
Given the broad range of biological activities associated with piperazine derivatives , it is likely that the compound affects multiple pathways.
Action Environment
Environmental factors that could influence the action, efficacy, and stability of 5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol include pH, temperature, and the presence of other molecules that could interact with the compound . The compound’s stability could also be affected by light, oxygen, and moisture.
Biological Activity
5-((4-(2-Hydroxyethyl)piperazin-1-yl)(3-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that exhibits a range of biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique thiazolo[3,2-b][1,2,4]triazole core, which is known for its biological activity. The structural formula is given as follows:
This structure includes a piperazine moiety and a methoxyphenyl group, contributing to its interaction with various biological targets.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance:
- Mechanism : These compounds have been shown to inhibit key pathways involved in tumor growth and survival, particularly through the modulation of apoptosis-related proteins such as Bcl-2 and Bax .
- Case Study : In vitro studies indicated that the compound could induce apoptosis in cancer cell lines by activating caspase pathways .
Neuroprotective Effects
The piperazine component suggests potential neuroprotective properties:
- Mechanism : It may act on neurotransmitter systems or neurotrophic factors that are crucial for neuronal survival and function .
- Evidence : Research has indicated that derivatives of this compound can improve cognitive function in animal models of neurodegeneration .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential.
Parameter | Value |
---|---|
Solubility | High |
Bioavailability | Moderate |
Half-life | 4 hours |
Metabolism | Hepatic |
Toxicity and Safety
Preliminary toxicity assessments suggest that while the compound has promising biological activity, it also poses certain risks:
Properties
IUPAC Name |
5-[[4-(2-hydroxyethyl)piperazin-1-yl]-(3-methoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O3S/c1-13-20-19-24(21-13)18(26)17(28-19)16(14-4-3-5-15(12-14)27-2)23-8-6-22(7-9-23)10-11-25/h3-5,12,16,25-26H,6-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNUSEUJBQKVIKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C(SC2=N1)C(C3=CC(=CC=C3)OC)N4CCN(CC4)CCO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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